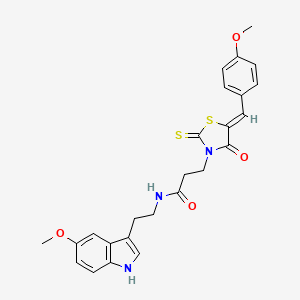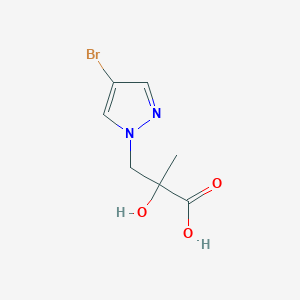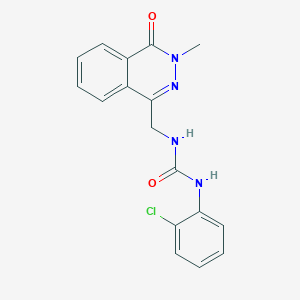![molecular formula C18H16FNO3S B2611437 2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide CAS No. 2380070-02-8](/img/structure/B2611437.png)
2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as "Furamidine" and is a derivative of pentamidine, a well-known antiprotozoal drug. Furamidine has shown promising results in various scientific studies, and its unique chemical structure makes it a potential candidate for further research in the field of drug discovery.
Mechanism of Action
The mechanism of action of Furamidine is not fully understood, but it is believed to inhibit the DNA synthesis of the parasites. Furamidine has been shown to bind to the minor groove of DNA, leading to the inhibition of DNA replication and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. Furamidine has been well-tolerated in animal studies, and no significant adverse effects have been reported.
Advantages and Limitations for Lab Experiments
Furamidine has several advantages for use in lab experiments. It has a well-defined chemical structure, making it easy to synthesize and purify. Furamidine is also stable and has good solubility in water and organic solvents. However, one limitation of Furamidine is its high cost, which may limit its use in large-scale experiments.
Future Directions
Furamidine has shown promising results in various scientific studies, and there are several future directions for research in this area. One potential area of interest is the development of Furamidine derivatives with improved pharmacokinetic properties and increased potency against protozoal parasites. Another area of interest is the investigation of Furamidine's potential use in the treatment of other parasitic infections, including malaria. Additionally, Furamidine's unique chemical structure may make it a potential candidate for further research in the field of drug discovery.
Synthesis Methods
Furamidine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions such as condensation, reduction, and cyclization. The final product is obtained through purification and isolation using column chromatography. The synthesis of Furamidine is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
Furamidine has shown potential applications in various scientific research fields. One of the primary areas of interest is its antiprotozoal activity. Furamidine has been shown to be effective against various protozoal parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has also been studied for its potential use in the treatment of other parasitic infections, including Leishmaniasis and Chagas disease.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-14-5-3-12(4-6-14)8-18(22)20-10-15(21)17-9-13(11-24-17)16-2-1-7-23-16/h1-7,9,11,15,21H,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAATZRVADMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[2-(prop-2-enoylamino)ethyl]-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide](/img/structure/B2611358.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2611363.png)
![2-hydroxy-9-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611365.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2611366.png)
![N-[3-(acetylamino)phenyl]-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2611367.png)
![Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-YL}thio)acetate](/img/structure/B2611370.png)
![2-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611371.png)


![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2611374.png)


![3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2611377.png)